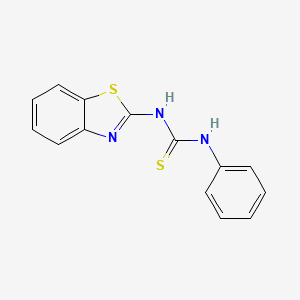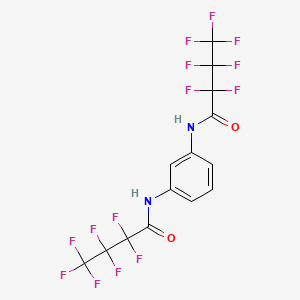
N-(1,3-benzothiazol-2-yl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea: is a heterocyclic compound that features a benzothiazole ring fused with a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea typically involves the reaction of 2-aminobenzothiazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
2-aminobenzothiazole+phenyl isothiocyanate→N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea
The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
Oxidation: N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
科学的研究の応用
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
Biologically, this compound exhibits antimicrobial, antifungal, and anticancer activities. It has been tested against various bacterial and fungal strains, showing promising inhibitory effects .
Medicine
In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is explored for its potential as a therapeutic agent. Its derivatives are investigated for their ability to inhibit enzymes and receptors involved in diseases such as cancer and infectious diseases .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism by which N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea exerts its effects involves interaction with molecular targets such as enzymes and receptors. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N’-phenylurea
- N-(1,3-benzothiazol-2-yl)-N’-phenylcarbamate
- N-(1,3-benzothiazol-2-yl)-N’-phenylsulfonamide
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-N’-phenylthiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of sulfur in the thiourea group enhances its ability to form strong hydrogen bonds and coordinate with metal ions, making it a versatile compound in various applications.
特性
CAS番号 |
1849-86-1 |
|---|---|
分子式 |
C14H11N3S2 |
分子量 |
285.4 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S2/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |
InChIキー |
CBUSXNYHLMPPND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)

![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)



![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

